(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The core structure of 1-Methyl-1,2,3,4-tetrahydroquinoline can be synthesized through the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the Prop-2-enoic Acid Moiety: The prop-2-enoic acid group can be introduced through a Heck reaction, where the tetrahydroquinoline derivative is coupled with an appropriate acrylate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C
Substitution: Cl2, Br2, NaOH
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced tetrahydroquinoline derivatives
Substitution: Halogenated quinoline derivatives
Scientific Research Applications
(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydroquinoline
- 6-Methyl-1,2,3,4-tetrahydroquinoline
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
(2E)-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enoic acid is unique due to the presence of the prop-2-enoic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to other tetrahydroquinoline derivatives .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(E)-3-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H15NO2/c1-14-8-2-3-11-9-10(4-6-12(11)14)5-7-13(15)16/h4-7,9H,2-3,8H2,1H3,(H,15,16)/b7-5+ |
InChI Key |
PCWGKTAQBXMCJP-FNORWQNLSA-N |
Isomeric SMILES |
CN1CCCC2=C1C=CC(=C2)/C=C/C(=O)O |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C=CC(=O)O |
Origin of Product |
United States |
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